molecular formula C8H8F3N B15308076 1-(2,4,5-Trifluorophenyl)ethan-1-amine

1-(2,4,5-Trifluorophenyl)ethan-1-amine

Cat. No.: B15308076
M. Wt: 175.15 g/mol
InChI Key: WXVUGIYMCYJMSN-UHFFFAOYSA-N
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Description

1-(2,4,5-Trifluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trifluorophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various substituted phenyl ethanamines.

Scientific Research Applications

1-(2,4,5-Trifluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trifluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2,4,6-Trifluorophenyl)ethan-1-amine
  • 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

Comparison: 1-(2,4,5-Trifluorophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity compared to other trifluorophenyl ethanamines. For instance, the 2,4,5-trifluoro arrangement may result in different steric and electronic effects, impacting its interactions with molecular targets.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

1-(2,4,5-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3

InChI Key

WXVUGIYMCYJMSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

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